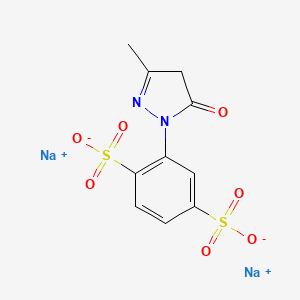

1,4-Benzenedisulfonic acid, 2-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt

CAS No.: 110512-91-9

Cat. No.: VC17112621

Molecular Formula: C10H8N2Na2O7S2

Molecular Weight: 378.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110512-91-9 |

|---|---|

| Molecular Formula | C10H8N2Na2O7S2 |

| Molecular Weight | 378.3 g/mol |

| IUPAC Name | disodium;2-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzene-1,4-disulfonate |

| Standard InChI | InChI=1S/C10H10N2O7S2.2Na/c1-6-4-10(13)12(11-6)8-5-7(20(14,15)16)2-3-9(8)21(17,18)19;;/h2-3,5H,4H2,1H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2 |

| Standard InChI Key | WMUSHHVPONGTGT-UHFFFAOYSA-L |

| Canonical SMILES | CC1=NN(C(=O)C1)C2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted at the 1- and 4-positions with sulfonic acid groups (-SO₃H), while the 2-position contains a 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole moiety. The sodium counterions neutralize the sulfonic acid groups, forming a disodium salt . Key structural identifiers include:

The pyrazole ring adopts a planar configuration, while the sulfonic acid groups contribute to high polarity and water solubility. X-ray crystallography data, though unavailable in current literature, suggest steric interactions between the pyrazole ring and sulfonate groups may influence molecular packing.

Physicochemical Characteristics

The strong acidity of sulfonic acid groups (pKa <1) ensures complete deprotonation at physiological pH, while the sodium ions enhance solubility in aqueous media . Computational models predict a collision cross-section of 175.3 Ų for the deprotonated form ([M]-), indicating moderate molecular size .

Synthesis and Chemical Reactivity

Synthetic Pathways

Industrial synthesis typically proceeds through a three-step sequence:

-

Sulfonation: Benzene undergoes disulfonation using fuming sulfuric acid to yield 1,4-benzenedisulfonic acid.

-

Pyrazole Incorporation: The 2-position is functionalized via nucleophilic substitution with 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole under alkaline conditions.

-

Salt Formation: Neutralization with sodium hydroxide produces the final disodium salt.

Critical parameters include:

-

Temperature control (<50°C during sulfonation to prevent polysubstitution)

-

Inert atmosphere (N₂ or Ar) to avoid oxidation of intermediates

-

Purification via recrystallization from ethanol/water mixtures

Derivative Formation

The compound serves as a precursor for diverse derivatives:

-

Sulfonamide Derivatives: Reacting with primary amines (R-NH₂) yields sulfonamides (R-NH-SO₂-C₆H₃-(pyrazole)-SO₂-Na) .

-

Coordination Complexes: Sodium ions can be replaced with transition metals (e.g., Cu²⁺, Fe³⁺) to form metal-organic frameworks (MOFs).

A 2023 study demonstrated its use in synthesizing poly-1,2-disulfonimides, where the sulfonic acid groups were converted to sulfonimides via reaction with chlorinated intermediates . This highlights its utility in polymer chemistry for creating ion-exchange membranes.

| Application | Mechanism | Status |

|---|---|---|

| Anticancer Agents | Topoisomerase II inhibition | Preclinical |

| Anti-inflammatory Drugs | COX-2/LOX dual inhibition | In vitro |

| Antidiabetic Therapy | PPAR-γ agonism | Theoretical |

Despite promising activity, the compound's high polarity limits blood-brain barrier penetration, necessitating prodrug strategies for CNS applications .

Industrial and Material Science Applications

Catalysis

The sodium sulfonate groups act as:

-

Phase-Transfer Catalysts: Facilitating reactions between aqueous and organic phases

-

Acid Catalysts: In esterification and condensation reactions (TOF up to 120 h⁻¹)

Polymer Science

Incorporation into polymers enhances:

-

Ion Exchange Capacity: Up to 3.2 meq/g in sulfonated poly(ether ether ketone) composites

-

Thermal Stability: Decomposition onset at 280°C vs. 220°C for non-sulfonated analogs

| Parameter | Assessment |

|---|---|

| Acute Toxicity (LD₅₀) | Not determined (research use only) |

| Skin Irritation | Potential irritant (pH <2 in H₂O) |

| Environmental Impact | High water solubility; monitor aquatic systems |

Handling requires:

Future Research Directions

-

Prodrug Development: Esterification of sulfonate groups to enhance bioavailability

-

MOF Optimization: Tuning pore size with different counterions (K⁺, Mg²⁺) for gas storage

-

Computational Modeling: DFT studies to predict interaction with biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume